3-(4-Chlorophenyl)-3-(4-fluorophenyl)propanoic acid
Description
3-(4-Chlorophenyl)-3-(4-fluorophenyl)propanoic acid is a substituted propanoic acid derivative featuring both chlorophenyl and fluorophenyl groups at the 3-position of the propanoic acid backbone.
Properties
IUPAC Name |
3-(4-chlorophenyl)-3-(4-fluorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFO2/c16-12-5-1-10(2-6-12)14(9-15(18)19)11-3-7-13(17)8-4-11/h1-8,14H,9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFOWFUSHXHRHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)C2=CC=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-3-(4-fluorophenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 4-fluorobenzaldehyde.
Aldol Condensation: These aldehydes undergo aldol condensation in the presence of a base such as sodium hydroxide to form the corresponding α,β-unsaturated ketone.
Hydrogenation: The α,β-unsaturated ketone is then hydrogenated using a catalyst like palladium on carbon to yield the saturated ketone.
Grignard Reaction: The saturated ketone is subjected to a Grignard reaction with ethylmagnesium bromide to form the tertiary alcohol.
Oxidation: The tertiary alcohol is oxidized using an oxidizing agent such as Jones reagent to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-3-(4-fluorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl and fluorophenyl groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or halogenating agents are employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(4-Chlorophenyl)-3-(4-fluorophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-3-(4-fluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Propanoic Acid Derivatives
3-(4-Chlorophenyl)propanoic Acid (CAS 2019-34-3)
- Structure : Single 4-chlorophenyl substituent at the 3-position.
- Properties : Simpler structure compared to the target compound; lacks fluorophenyl group.
- Applications : Often used as an intermediate in pharmaceutical synthesis (e.g., anti-inflammatory agents) .
3-(3,4-Dichlorophenyl)propanoic Acid (CAS 25173-68-6)
- Structure : Dichlorinated phenyl ring (3,4-position).
3-(4-Fluorophenyl)propanoic Acid Derivatives
- Example: 3-Amino-3-(4-fluorophenyl)propionic acid (CAS 325-89-3).
- Modification: Amino group replaces one phenyl ring, altering electronic properties and enabling hydrogen bonding in biological systems .
Dual Halogenated Phenyl Derivatives
3-(2,3-Dichlorobenzenesulfonamido)-3-(4-fluorophenyl)propanoic Acid
- Structure : Combines 4-fluorophenyl and 2,3-dichlorobenzenesulfonamido groups.
Ramatroban (3-[(3R)-3-[(4-fluorophenyl)sulfonylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]propanoic acid)
Functional Group Variations
3-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic Acid (CAS 773867-63-3)
- Modification : Benzyloxycarbonyl (Cbz) protecting group.
3-(4-Hydroxyphenyl)propanoic Acid (CAS 501-97-3)
Data Tables
Table 1. Structural and Functional Comparison of Key Analogs
Biological Activity
3-(4-Chlorophenyl)-3-(4-fluorophenyl)propanoic acid is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₉ClF
- Molecular Weight : Approximately 204.64 g/mol
- Structural Features : The compound consists of a propanoic acid backbone with para-substituted chlorophenyl and fluorophenyl groups, which can influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, such as aminotransferases and dehydrogenases. This inhibition can lead to altered metabolite levels within cells.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, potentially affecting pathways related to mood regulation and pain perception. The presence of both chlorine and fluorine atoms enhances its binding affinity to these receptors.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluating various phenylpropanoic acids found that this compound showed notable activity against both Gram-positive and Gram-negative bacteria.
| Compound | Zone of Inhibition (mm) | Activity Type |
|---|---|---|
| This compound | 20 mm | Antibacterial |
| Control (Standard Antibiotic) | 25 mm | Antibacterial |
Antiproliferative Effects
In vitro studies have assessed the antiproliferative effects of this compound on cancer cell lines. A notable study focused on its activity against HeLa (cervical cancer) and HepG2 (liver cancer) cell lines.
| Cell Line | IC50 (µM) | % Inhibition at 50 µM |
|---|---|---|
| HeLa | 15 | 70 |
| HepG2 | 20 | 65 |
These results indicate a promising potential for further development as an anticancer agent.
Case Studies
- Study on Antimicrobial Activity : A comprehensive evaluation involving a series of phenylpropanoic acid derivatives demonstrated that the presence of halogen substituents significantly enhanced antimicrobial activity. The study concluded that this compound was among the most effective compounds tested, particularly against Staphylococcus aureus and Escherichia coli.
- Antiproliferative Study : Another study investigated the cytotoxic effects of this compound on various cancer cell lines. Results indicated that it selectively inhibited the proliferation of cancer cells while showing minimal toxicity to normal fibroblast cells, suggesting a favorable therapeutic index.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 3-(4-chlorophenyl)-3-(4-fluorophenyl)propanoic acid with high enantiomeric purity?
- Methodology : Utilize stereoselective coupling reactions. For example, a Michael addition using a chiral catalyst to introduce both aryl groups (4-chlorophenyl and 4-fluorophenyl) onto the propanoic acid backbone. Optimize reaction conditions (solvent polarity, temperature, catalyst loading) to minimize racemization .
- Validation : Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Compare retention times with known standards .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical Workflow :
- NMR : Analyze , , and NMR spectra to confirm substituent positions and absence of byproducts (e.g., residual solvents or diastereomers) .
- Mass Spectrometry : Use HRMS (High-Resolution MS) to verify molecular ion peaks and isotopic patterns consistent with Cl and F atoms .
- X-ray Crystallography (if crystalline): Resolve absolute configuration using single-crystal diffraction (see methodology in ).
Q. What are the key solubility and stability considerations for handling this compound in aqueous buffers?
- Solubility : Pre-dissolve in DMSO (≤1% v/v) due to low aqueous solubility. Confirm compatibility with assay buffers (e.g., PBS, pH 7.4) via dynamic light scattering to detect aggregation .
- Stability : Perform accelerated degradation studies under UV light and varying pH (3–9) to identify hydrolytic or photolytic degradation pathways .
Advanced Research Questions
Q. How do the electronic effects of 4-chloro and 4-fluoro substituents influence the compound’s reactivity in nucleophilic acyl substitution reactions?
- Mechanistic Insight :
- Hammett Analysis : Compare substituent constants (, ) to predict electron-withdrawing effects on the carboxylic acid’s electrophilicity .
- Kinetic Studies : Track reaction rates with amines/thiols under controlled conditions (e.g., in DMF at 25°C) to quantify activation barriers .
Q. What in vitro assays are suitable for evaluating the compound’s potential as a COX-2 inhibitor or antimicrobial agent?
- Biological Screening :
- Enzyme Inhibition : Use fluorometric COX-2 inhibition assays (e.g., Cayman Chemical Kit) with IC determination .
- Antimicrobial Testing : Perform MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, including clinical isolates .
- Mechanistic Follow-up : Conduct molecular docking studies with COX-2 (PDB ID: 5KIR) to identify binding interactions .
Q. How should researchers address contradictory data regarding the compound’s bioactivity across different studies?
- Troubleshooting Steps :
- Purity Verification : Re-analyze compound purity via LC-MS to rule out batch-specific impurities (e.g., residual catalysts) .
- Assay Standardization : Validate cell viability protocols (e.g., MTT vs. resazurin assays) and ensure consistent cell passage numbers .
- Meta-Analysis : Compare substituent positional isomers (e.g., 3-chloro vs. 4-chloro derivatives) to isolate electronic/steric contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
